-Bromo-1H-indole-3-carbaldehyde (5-Bromo-3-formylindole) is a synthetic molecule. Various methods have been reported for its synthesis, including:
These methods are described in detail in the scientific literature.
-Bromo-1H-indole-3-carbaldehyde has been explored for its potential applications in various scientific research fields, including:
5-Bromoindole-3-carboxaldehyde is an organic compound characterized by the presence of a bromine atom at the fifth position of the indole ring and an aldehyde functional group at the third position. Its molecular formula is with a molecular weight of 224.05 g/mol. This compound is notable for its significant role in various
Research indicates that 5-bromoindole-3-carboxaldehyde exhibits biological activity that may include:
Several methods exist for synthesizing 5-bromoindole-3-carboxaldehyde:
5-Bromoindole-3-carboxaldehyde finds applications in various fields:
Interaction studies involving 5-bromoindole-3-carboxaldehyde have focused on:
Several compounds exhibit structural similarities to 5-bromoindole-3-carboxaldehyde. Here is a comparison highlighting uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-Bromoindole-3-carboxaldehyde | 0.97 | Bromine at the fourth position |
| 6-Bromo-1H-indole-3-carbaldehyde | 0.87 | Bromine at the sixth position |
| 6-Bromo-1H-indole-3-carboxylic acid | 0.86 | Contains a carboxylic acid instead of aldehyde |
| 5-Bromo-1-methyl-1H-indole-3-carbaldehyde | 0.82 | Methyl group addition at the first position |
| 7-Methyl-1H-indole-3-carbaldehyde | 0.82 | Methyl group at the seventh position |
| 5-Bromo-2-(dimethylamino)benzaldehyde | 0.76 | Dimethylamino substitution on benzaldehyde structure |
The uniqueness of 5-bromoindole-3-carboxaldehyde lies in its specific arrangement of functional groups and the position of bromine, which affects its reactivity and biological activity compared to other similar compounds.
5-Bromoindole-3-carboxaldehyde exists as a solid at room temperature [1] [5] [6]. The compound exhibits a characteristic crystalline powder form [1] [5] [7], which is typical for indole derivatives containing halogen substituents.
The appearance varies depending on purity and storage conditions [1] [5] [7]. Commercial samples typically present as:
This color variation is attributed to the presence of trace impurities or oxidation products that can form during storage, particularly when exposed to light or air [1] [5]. The compound should be stored in a cool, dark place at temperatures below 15°C to maintain optimal appearance and stability [5] [6].
The experimental melting point of 5-Bromoindole-3-carboxaldehyde has been consistently reported across multiple sources as 204-207°C [1] [2] [5] [8] [9]. This narrow melting range indicates high purity of the compound when properly synthesized and stored. Specific melting point values reported in the literature include:
The melting point serves as an important identity confirmation parameter for the compound, as it falls within a characteristic range for 5-substituted indole-3-carboxaldehydes [1] [5].
The boiling point of 5-Bromoindole-3-carboxaldehyde has been computationally predicted to be 395.5±22.0°C at standard atmospheric pressure [2] [11]. This prediction is based on molecular modeling calculations that consider:
The relatively high predicted boiling point reflects the compound's moderate molecular weight (224.05 g/mol) and the presence of polar functional groups that enhance intermolecular interactions [2] [12].
5-Bromoindole-3-carboxaldehyde exhibits limited water solubility, which is characteristic of halogenated aromatic compounds [13] [14]. The compound's solubility properties are influenced by:
The compound demonstrates good solubility in organic solvents such as:
Limited aqueous solubility often necessitates the use of binary solvent systems or organic co-solvents for applications requiring water-based formulations [14].
The density of 5-Bromoindole-3-carboxaldehyde has been computationally predicted to be 1.727±0.06 g/cm³ [2] [17]. This relatively high density value is attributed to:
The refractive index has been estimated at 1.752 [11] [18], indicating the compound's moderate optical density. This value is consistent with other halogenated aromatic compounds and is useful for:
The molecular weight of 5-Bromoindole-3-carboxaldehyde is reported as 224.05-224.057 g/mol [1] [2] [5] [12] [19], with slight variations due to different calculation methods and isotopic considerations. The exact mass has been precisely determined as 222.963277 g/mol [12] [20], which accounts for the specific isotopic composition of the molecule.
Key molecular parameters include:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 224.05-224.057 g/mol [1] [2] [5] | Various analytical methods |
| Exact Mass | 222.963277 g/mol [12] [20] | High-resolution mass spectrometry |
| Monoisotopic Mass | 222.963277 g/mol [12] [20] | Calculated for most abundant isotopes |
The molecular composition consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom [1] [2] [5], confirming the molecular formula C₉H₆BrNO.
The partition coefficient (LogP) of 5-Bromoindole-3-carboxaldehyde ranges from 2.42 to 2.66 [16] [18], indicating moderate lipophilicity. This range reflects different computational methods used for LogP calculation:
The LogP value indicates that the compound is moderately lipophilic, which has important implications for:
This moderate lipophilicity suggests the compound can readily penetrate cell membranes while maintaining sufficient aqueous solubility for biological applications [16].
The Topological Polar Surface Area (TPSA) of 5-Bromoindole-3-carboxaldehyde is 32.86-32.90 Ų [16] [22], which is relatively low compared to many pharmaceutical compounds. This low TPSA value indicates:
The TPSA is calculated based on the polar atoms (nitrogen and oxygen) and their attached hydrogens in the molecular structure [23] [24]. For drug development applications, compounds with TPSA values below 140 Ų are generally considered to have good membrane permeability [23], making 5-Bromoindole-3-carboxaldehyde particularly attractive for pharmaceutical applications.
Irritant